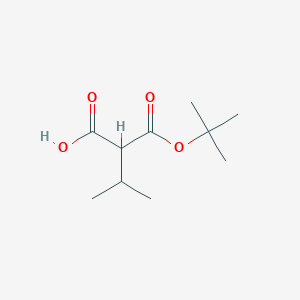

2-(Tert-butyl carboxy)-3-methylbutanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a carboxylic acid derivative with a tert-butyl group . Tert-butyl groups are known for their excellent stability against various nucleophiles and reducing agents .

Synthesis Analysis

Tert-butyl esters are frequently used as a protecting group for carboxylic acids due to their excellent stability . They can be formed by the condensation of carboxylic acids with tert-butanol or with bubbling isobutene gas in the presence of concentrated H2SO4 .Chemical Reactions Analysis

Tert-butyl esters can be formed from carboxylic acids and alcohols . The reaction involves the transfer of a proton from the COOH group in the reaction complex formed by the ester and the acid .Physical and Chemical Properties Analysis

Tert-butyl alcohol, a related compound, is a colorless solid that melts near room temperature and has a camphor-like odor. It is miscible with water, ethanol, and diethyl ether .Scientific Research Applications

Biotechnological Synthesis and Polymer Applications

2-(Tert-butyl carboxy)-3-methylbutanoic acid, under the name of 2-hydroxyisobutyric acid (2-HIBA), is recognized as a valuable building block for polymer synthesis. It's particularly noted for its potential in producing green chemicals and cleantech solutions. The tertiary carbon atom in 2-HIBA makes it a precursor to various significant compounds like methacrylic acid, isobutylene glycol, and oxide. Recent advancements in biotechnological routes have opened pathways for the biosynthesis of 2-HIBA. For instance, bioisomerization reactions converting 3-hydroxybutyric acid to 2-HIBA have been discovered, leveraging biochemistry involved in the metabolism of polyhydroxybutyrate (PHB), a well-known bacterial bioplastic. These developments underscore the potential of 2-HIBA in large-scale biosynthesis, shifting from conventional chemistry and petrochemicals to renewable carbon sources (Rohwerder & Müller, 2010).

Chemical Synthesis and Derivatives

The synthesis of derivatives of this compound has been a subject of research, leading to compounds like 4-tert-butylperoxy-4-methylpentan-2-one and 3-tert-butylperoxy-3-methylbutanoic acid. These compounds are produced through the alkylation of tert-butyl hydroperoxide with diols, followed by oxidation processes. The synthesis pathways and the resulting compounds reflect the chemical versatility and potential applications of this compound in various industrial and research settings (Vostres et al., 2013).

Environmental and Material Applications

Another intriguing application lies in the development of environmentally benign CO2-based copolymers, such as degradable polycarbonates derived from dihydroxybutyric acid and its derivatives. These compounds, closely related to this compound, highlight the potential of such chemicals in creating biocompatible polymers and addressing environmental concerns. Additionally, the derivatives of these acids have been considered for use as drug delivery carriers, further expanding the application scope of this chemical family (Tsai, Wang, & Darensbourg, 2016).

Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

The tert-butyl group has been found to exhibit unique reactivity patterns due to its crowded nature . For instance, the tert-butyl carbamate undergoes protonation, followed by the loss of the tert-butyl cation, resulting in a carbamic acid . This process is part of the deprotection mechanism of tert-butyl esters .

Biochemical Pathways

The tert-butyl group has been found to have implications in biosynthetic and biodegradation pathways . For instance, the tert-butyl carbocation released during the deprotection of tert-butyl esters is subsequently deprotonated, resulting in the formation of 2-methyl-propene .

Pharmacokinetics

The tert-butyl group is known for its excellent stability against various nucleophiles and reducing agents, which could potentially influence the bioavailability of the compound .

Result of Action

Compounds with similar structures, such as indole derivatives, have been found to exhibit various biologically vital properties .

Action Environment

It’s worth noting that the tert-butylation reactions of free amino acids, carboxylic acids, and alcohols proceed much faster and in higher yields at room temperature compared to -20°c .

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

The tert-butyl ester group in 2-(Tert-butyl carboxy)-3-methylbutanoic acid is known for its excellent stability against various nucleophiles and reducing agents . It is frequently used as a protecting group for the carboxylic acid functionality of amino acids . This compound can interact with various enzymes, proteins, and other biomolecules, although the specific interactions may vary depending on the context of the biochemical reaction .

Cellular Effects

The tert-butyl ester group is known to be stable in various cellular environments, which could potentially influence cell function .

Molecular Mechanism

The molecular mechanism of this compound involves its role as a protecting group for carboxylic acids . The tert-butyl group can be removed under acidic conditions, allowing the carboxylic acid to participate in various biochemical reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound is known for its stability and resistance to degradation . The long-term effects of this compound on cellular function have not been extensively studied.

Metabolic Pathways

The compound’s tert-butyl ester group is known to interact with various enzymes and cofactors in the process of being removed under acidic conditions .

Transport and Distribution

The compound’s tert-butyl ester group is known to be stable in various cellular environments .

Subcellular Localization

The compound’s tert-butyl ester group is known to be stable in various cellular environments, which could potentially influence its localization within the cell .

Properties

IUPAC Name |

3-methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O4/c1-6(2)7(8(11)12)9(13)14-10(3,4)5/h6-7H,1-5H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNQHPYUDDWZEHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-(benzo[d]thiazole-2-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2469042.png)

![2-{[5-(4-CHLOROPHENYL)-2-(3,4,5-TRIMETHOXYPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(2-METHOXYETHYL)ACETAMIDE](/img/structure/B2469045.png)

![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylpropanamide](/img/structure/B2469049.png)

![N-[3-hydroxy-3-(oxan-4-yl)propyl]-2-oxoimidazolidine-1-carboxamide](/img/structure/B2469057.png)

![1-[(4-Butylphenyl)sulfonyl]piperazine](/img/structure/B2469058.png)

![(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(1,3-benzodioxol-5-yl)methanone](/img/structure/B2469061.png)